molecular formula C22H27N3O5 B2464549 1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1170557-38-6

1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2464549
CAS No.: 1170557-38-6
M. Wt: 413.474
InChI Key: KJCDPBDPXSVUAB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Carbonic Anhydrase Inhibitory Properties : Tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, related to the chemical structure , have been synthesized and shown to inhibit the activity of human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Çelik et al., 2014).

  • Antitumor Agents : The synthesis of tetrahydropyrimidoazepine-based folates as potential antitumor agents has been explored. These compounds, including derivatives of 1,4-dihydropyrimidinones, have been evaluated for activity in human colon carcinoma cell culture assays, revealing insights into their potential as antitumor agents (Read et al., 1999).

  • Novel Polycyclic Systems : Research into the synthesis of novel polycyclic systems containing fragments of interest, such as the 1,4-benzodiazepine and isoindolinone, demonstrates the chemical versatility and potential for creating new molecules with unique structural and possibly functional properties (Ukhin et al., 2011).

Organic Synthesis and Chemical Properties

  • Depsidone Synthesis : Studies on the synthesis of psoromic acid, a lichen depsidone, illustrate the utility of protective groups and selective functionalization in complex organic synthesis, relevant for the manipulation of similar complex molecules (Sala et al., 1979).

  • Interaction with Thiazyl Chloride : The interaction of 1,4-diketones with thiazyl chloride highlights the reactivity of such compounds, providing insights into the synthesis of novel heterocyclic compounds with potential applications in various fields (Laaman et al., 2002).

  • Synthesis of Novel Benzimidazole Fused-1,4-Oxazepines : The creation of benzimidazole-tethered oxazepine hybrids showcases the synthesis of complex molecules that could have various applications, including as pharmacological agents. These studies also involve detailed structural and electronic characterization, underscoring the importance of comprehensive chemical understanding in the development of new compounds (Almansour et al., 2016).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-22(2)13-30-18-11-15(7-8-16(18)25(3)20(22)26)24-21(27)23-12-14-6-9-17(28-4)19(10-14)29-5/h6-11H,12-13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCDPBDPXSVUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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